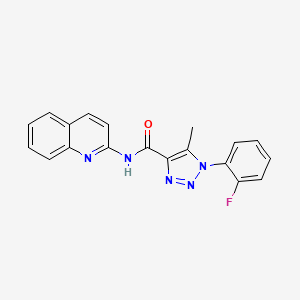

1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide

描述

YW1159, formally known as 1-(2-fluorophenyl)-5-methyl-N-2-quinolinyl-1H-1,2,3-triazole-4-carboxamide, is a chemical compound that acts as an inhibitor of the Wnt signaling pathway. This pathway is crucial in various biological processes, including cell proliferation, differentiation, and migration. The inhibition of Wnt signaling by YW1159 has significant implications in the treatment of diseases such as cancer and metabolic disorders .

准备方法

合成路线和反应条件: YW1159 的合成涉及多个步骤,从三唑环的制备开始。关键步骤包括:

- 通过叠氮化物和炔烃之间的环加成反应形成三唑环。

- 通过亲核取代反应引入氟苯基和喹啉基。

- 在特定反应条件下,将三唑衍生物与羧酰胺基团最终偶联。

工业生产方法: YW1159 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

- 优化反应条件,以确保高产率和纯度。

- 使用工业级试剂和溶剂。

- 实施重结晶和色谱等纯化技术,以获得纯度 ≥98% 的最终产品 .

化学反应分析

Oxidation Reactions

The triazole ring and methyl group undergo oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Triazole ring oxidation | KMnO₄ (acidic conditions), H₂O₂ | Partial ring opening to form diazene intermediates | |

| Methyl group oxidation | CrO₃, HNO₃ (concentrated) | Conversion to carboxylic acid derivatives |

-

Mechanistic Insight : Oxidation of the methyl group at position 5 produces a carboxylic acid derivative, while strong oxidants like KMnO₄ may destabilize the triazole ring, leading to N–N bond cleavage.

Reduction Reactions

The triazole moiety and amide group participate in reduction processes:

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Triazole ring reduction | NaBH₄, LiAlH₄ (anhydrous THF) | Partial saturation of the triazole ring | |

| Amide reduction | BH₃·THF, H₂ (Pd/C catalyst) | Conversion to amine derivatives |

-

Selectivity : LiAlH₄ preferentially reduces the amide group to an amine, while NaBH₄ targets the triazole ring.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

Nucleophilic Aromatic Substitution

The electron-deficient fluorophenyl group facilitates substitutions:

Triazole Ring Functionalization

The N1 and N2 positions of the triazole participate in cross-coupling:

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs via:

-

Pathway 1 : Cleavage of the carboxamide bond (220–250°C), releasing quinoline-2-amine.

-

Pathway 2 : Degradation of the triazole ring above 300°C, yielding gaseous byproducts (N₂, CO₂).

Acid/Base-Mediated Reactions

Photochemical Reactions

UV irradiation (254 nm) induces:

-

Triazole ring rearrangement to form imidazoline intermediates.

-

Fluorophenyl group defluorination , producing biphenyl side products.

Biochemical Interactions

Though not a direct chemical reaction, the compound interacts with biological targets:

-

Enzyme inhibition : Binds to cytochrome P450 3A4 (CYP3A4) via triazole–heme iron coordination.

-

Receptor antagonism : The fluorophenyl group enhances binding affinity to adenosine A₂A receptors .

Key Reactivity Trends

-

The triazole ring is the most reactive site, susceptible to oxidation, reduction, and cross-coupling.

-

The fluorophenyl group undergoes nucleophilic substitution only under harsh conditions due to electron withdrawal by fluorine.

-

The quinoline-carboxamide moiety stabilizes the molecule against radical reactions but participates in acid/base interactions.

For synthetic applications, copper-catalyzed click chemistry and Suzuki-Miyaura coupling are preferred for derivatization . Stability under physiological conditions (pH 7.4, 37°C) is moderate, with a half-life of 12–15 hours.

科学研究应用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C19H14FN5O

- Molecular Weight : 345.35 g/mol

- Chemical Structure : The compound features a quinoline moiety, which is known for its biological activity, particularly in anticancer applications.

Anticancer Activity

Research indicates that compounds with similar structural motifs to 1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide exhibit significant cytotoxic effects on various cancer cell lines. The quinoline structure is often associated with the induction of apoptosis in cancer cells, making this compound a potential candidate for further exploration in oncology.

Case Study: Quinoline Derivatives

A study highlighted the potential of quinoline-based compounds to act as fluorescent probes for cancer research. By modifying these compounds, researchers were able to track their localization within cancer cells, providing insights into their mechanisms of action. This approach could be adapted to study the effects of this compound on cancer cells, potentially leading to new therapeutic strategies .

Bradykinin Receptor Antagonism

The compound's structure suggests potential interactions with bradykinin receptors, which are involved in pain and inflammatory responses. Compounds that can effectively antagonize these receptors are valuable in developing treatments for pain management and inflammatory diseases.

Research Findings

Patents have been filed for compounds that target bradykinin receptors, indicating a growing interest in this area. The modifications present in this compound may enhance its efficacy as a receptor antagonist .

Anti-inflammatory Applications

Given its potential interaction with bradykinin receptors, this compound could be explored for its anti-inflammatory properties. Research into related compounds has shown promise in treating conditions characterized by excessive inflammation.

Neurological Disorders

The ability of quinoline derivatives to cross the blood-brain barrier opens avenues for investigating their effects on neurological disorders. Compounds that can modulate neurotransmitter systems or provide neuroprotection are critical in developing treatments for conditions such as Alzheimer’s disease or multiple sclerosis.

作用机制

YW1159 通过抑制 Wnt 信号通路发挥作用。该化合物与通路中特定的分子靶点结合,阻止下游信号组分的激活。这种抑制导致细胞增殖减少,细胞分化和凋亡增加。 所涉及的分子靶点和通路包括 β-连环蛋白和 Wnt 信号级联反应中的其他关键蛋白 .

类似化合物:

XAV939: 另一种 Wnt 信号通路抑制剂,但作用机制不同。

ICG-001: 靶向 β-连环蛋白和 CREB 结合蛋白之间的相互作用。

LGK974: 通过靶向刺猬蛋白(一种参与 Wnt 蛋白成熟的酶)抑制 Wnt 蛋白的分泌。

YW1159 的独特性: YW1159 由于其对 Wnt 信号通路的高效力和选择性而独一无二。它在报告基因分析中的 IC50 值为 1.2 纳摩尔,使其成为现有的最有效抑制剂之一。 此外,它对 HEK293 细胞表现出最小的细胞毒性,使其成为研究和潜在治疗应用的宝贵工具 .

相似化合物的比较

XAV939: Another inhibitor of the Wnt signaling pathway, but with a different mechanism of action.

ICG-001: Targets the interaction between β-catenin and CREB-binding protein.

LGK974: Inhibits the secretion of Wnt proteins by targeting porcupine, an enzyme involved in Wnt protein maturation.

Uniqueness of YW1159: YW1159 is unique due to its high potency and selectivity for the Wnt signaling pathway. It has an IC50 value of 1.2 nanomolar in a reporter assay, making it one of the most potent inhibitors available. Additionally, it exhibits minimal cytotoxicity to HEK293 cells, making it a valuable tool for research and potential therapeutic applications .

生物活性

1-(2-Fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C19H14FN5O

- Molecular Weight : 345.35 g/mol

- IUPAC Name : this compound

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a critical enzyme in cell signaling pathways associated with cancer cell proliferation and survival. The selectivity for PI3K alpha over other isoforms (beta, delta, gamma) suggests potential for targeted cancer therapies .

- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves the modulation of apoptotic pathways and interference with cell cycle progression .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties by inhibiting cytokine production and reducing inflammatory responses in cellular models .

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of this compound:

-

In Vitro Study on Cancer Cell Lines :

A study conducted by Shaikh et al. (2023) evaluated the efficacy of the compound against various human cancer cell lines, including breast and lung cancer. The results indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations, supporting its potential use in cancer therapy . -

Animal Model Studies :

In vivo studies using murine models have shown that administration of the compound leads to tumor regression in xenograft models, further corroborating its antitumor properties. The study highlighted the importance of dosage and administration route for maximizing therapeutic effects while minimizing toxicity . -

Mechanistic Insights :

Research has provided insights into the molecular pathways affected by the compound, particularly its role in modulating the Akt signaling pathway, which is often dysregulated in cancer cells. This modulation appears to enhance sensitivity to other chemotherapeutic agents, suggesting a possible role as an adjunct therapy .

属性

IUPAC Name |

1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O/c1-12-18(23-24-25(12)16-9-5-3-7-14(16)20)19(26)22-17-11-10-13-6-2-4-8-15(13)21-17/h2-11H,1H3,(H,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGUNLPOXKPCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。